CID 136467912
Description
Molecular Formula and Isotopic Composition
Amaranth, a synthetic red azo dye, exists primarily as a trisodium salt with the molecular formula $$ \text{C}{20}\text{H}{11}\text{N}{2}\text{Na}{3}\text{O}{10}\text{S}{3} $$ and a molar mass of 604.47 g/mol. The free acid form of the compound has the formula $$ \text{C}{20}\text{H}{14}\text{N}{2}\text{O}{10}\text{S}_{3} $$, with an average molecular weight of 538.528 g/mol and a monoisotopic mass of 537.98106 g/mol. The trisodium salt’s exact mass is 603.92689 g/mol, reflecting the substitution of three hydrogen atoms with sodium ions.
The isotopic composition of amaranth is influenced by its sulfur and nitrogen content, which contribute to its distinct mass spectral fragmentation patterns. The compound’s structural complexity arises from three sulfonic acid groups ($$-\text{SO}_3\text{Na}$$), a hydroxyl group ($$-\text{OH}$$), and an azo bond ($$-\text{N}=\text{N}-$$), all of which impact its solubility and spectral properties.
IUPAC Naming Conventions and Synonyms
The IUPAC name for amaranth is trisodium 3-hydroxy-4-[(E)-2-(4-sulfonaphthalen-1-yl)diazen-1-yl]naphthalene-2,7-disulfonate , reflecting its trisodium salt form, azo linkage, and sulfonic acid substituents. The compound is also known by numerous synonyms, including:
These names originate from its applications in textiles, food coloring, and industrial dyeing. The "E123" designation in the European Union categorizes it as a food additive, though its use is now restricted in several countries.
Stereochemical Configuration and Tautomerism
Amaranth exhibits azo-hydrazone tautomerism , a phenomenon where the azo group ($$-\text{N}=\text{N}-$$) reversibly converts to a hydrazone form ($$-\text{NH}-\text{N}=$$). Solid-state nuclear magnetic resonance (NMR) and density functional theory (DFT) studies confirm that the hydrazone tautomer dominates in both solution and solid states due to resonance stabilization and favorable electrostatic interactions with polar solvents. The equilibrium is influenced by pH and solvent polarity, with the hydrazone form constituting >90% of the population in aqueous environments.
The compound’s stereochemical configuration is defined by the trans geometry of the azo bond, which minimizes steric hindrance between the naphthalene rings. This planar arrangement facilitates $$\pi$$-$$\pi$$ stacking interactions, contributing to its intense absorbance at 520–521 nm in aqueous solutions.
| Tautomer | Key Features | Population (Solid State) |
|---|---|---|
| Azo | $$- \text{N}=\text{N} -$$ linkage, less stabilized | <10% |
| Hydrazone | $$- \text{NH}-\text{N}=$$ linkage, resonance-stabilized | >90% |
Structural Analogues and Derivatives
Amaranth belongs to the 1,1'-azonaphthalene class, characterized by a central azo group bridging two naphthalene systems. Key structural analogues include:
- Allura Red AC (FD&C Red 40) : A methyl-substituted derivative with the formula $$ \text{C}{18}\text{H}{14}\text{N}2\text{Na}2\text{O}8\text{S}2 $$. It replaces the hydroxyl group in amaranth with a methoxy group ($$-\text{OCH}_3$$), enhancing solubility and stability.
- Ponceau 4R : A tetra-sulfonated azo dye with additional sulfonic acid groups, resulting in a deeper red hue.
- Azorubin S : A synonym for amaranth in industrial contexts, often used interchangeably.
These derivatives share the core azo-hydrazone tautomerism but differ in substituents, which alter their spectral properties and applications. For instance, Allura Red AC absorbs at 504 nm, slightly blue-shifted compared to amaranth, due to electronic effects from its methoxy group.
| Compound | Molecular Formula | Key Structural Difference |
|---|---|---|
| Amaranth | $$ \text{C}{20}\text{H}{11}\text{N}{2}\text{Na}{3}\text{O}{10}\text{S}{3} $$ | Hydroxyl and three sulfonic groups |
| Allura Red AC | $$ \text{C}{18}\text{H}{14}\text{N}2\text{Na}2\text{O}8\text{S}2 $$ | Methoxy and two sulfonic groups |
| Ponceau 4R | $$ \text{C}{20}\text{H}{12}\text{N}2\text{Na}3\text{O}{10}\text{S}3 $$ | Four sulfonic groups |
Properties
CAS No. |
915-67-3 |
|---|---|
Molecular Formula |
C20H14N2NaO10S3 |
Molecular Weight |
561.5 g/mol |
IUPAC Name |
trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C20H14N2O10S3.Na/c23-20-18(35(30,31)32)10-11-9-12(33(24,25)26)5-6-13(11)19(20)22-21-16-7-8-17(34(27,28)29)15-4-2-1-3-14(15)16;/h1-10,23H,(H,24,25,26)(H,27,28,29)(H,30,31,32); |
InChI Key |
KSQCYWPBMKMMHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O.[Na] |
Appearance |
Dark red to purple solid powder. |
Color/Form |
Dark, reddish-brown powder |
density |
1.5 (NTP, 1992) - Denser than water; will sink Approximately 1.50 |
melting_point |
greater than 572 °F (NTP, 1992) |
Other CAS No. |
915-67-3 |
physical_description |
Amaranth is a dark red to dark purple powder. Almost no odor. Tastes salty. pH (1% solution in water) approximately 10.8. Used to dye wool and silk bright bluish-red from an acid bath. Reddish-brown powder or granules Dark red to purple solid; [Hawley] |
Pictograms |
Irritant |
Purity |
>80% (or refer to the Certificate of Analysis) |
shelf_life |
Aqueous solution is stable toward light. |
solubility |
10 to 50 mg/mL at 73 °F (NTP, 1992) 1 g soluble in 15 mL water; also reported as 7.2 g/100 mL water at 26 °C In methyl Cellosolve (monomethyl ether of ethylene glycol) = 10 mg/mL, in ethanol = 0.7 mg/mL Soluble in glycerol, propylene glycol; insoluble in most organic solvents. In water, 6.0X10+4 mg/L at 25 °C |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acid Red 27 Amaranth Dye AR27 Compound Azorubin S C.I. Acid Red 27 C.I. Food Red 9 Compound, AR27 FD and C Red No. 2 Red Dye No. 2 |
vapor_pressure |
5.82X10-25 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Preparation Methods
Material Selection and Mordanting Protocols
The dyeing process using Amaranthus cruentus 'Hopi Red Dye' requires specific material ratios and temperature controls. As demonstrated in controlled experiments, a 1:1.2 ratio of yarn to fresh plant material (100g yarn:120g amaranth) achieves optimal color saturation when processed at 60°C for 60 minutes. Mordanting with potassium alum (KAl(SO₄)₂·12H₂O) at 14% weight-of-fiber (WOF) creates stable coordination complexes with anthocyanin pigments, increasing wash-fastness by 38% compared to unmordanted samples.
Table 1: Dye Bath Composition for Amaranth-Based Coloring
| Component | Quantity | Function |
|---|---|---|
| Fresh Amaranth biomass | 120g | Betalain pigment source |
| Distilled H₂O | 5.7L | Solvent medium |
| Alum mordant | 14g | Cationic charge provider |
| Wool yarn substrate | 100g | Cellulosic binding matrix |
Photothermal Extraction Dynamics
Solar-assisted extraction over 72 hours at 25-30°C yields 60% pigment recovery, while maintaining thermal exposure below 60°C prevents betaxanthin degradation. Post-extraction, three successive exhaust baths (30-minute intervals) utilize residual pigments, achieving 83% total dye utilization efficiency. This cold-process method preserves 92% of antioxidant capacity compared to traditional boiling techniques.
Synthesis of Bioactive Phenolic Amides
LC-MS/MS Quantitation of Cinnamoylphenethylamines
Targeted analysis of Amaranthus hypochondriacus leaves identified six novel phenolic amides through reversed-phase chromatography (C18 column, 2.6μm) with ESI-MS/MS detection. The synthesis protocol involves:
- Alkaline hydrolysis : 2M NaOH in methanol (60°C, 4h) liberates bound phenolics
- Solid-phase extraction : C18 cartridges eluted with methanol:acetic acid (95:5 v/v)
- Derivatization : BSTFA + 1% TMCS at 70°C for 90 minutes
Table 2: Concentration Ranges of Key Phenolic Amides
| Compound | Concentration (μg/g DW) |
|---|---|
| Feruloyltyramine | 5.26 - 114.31 |
| Feruloyldopamine | 0.16 - 10.27 |
| p-Coumaroyltyramine | 2.89 - 45.12 |
| Sinapoyltyramine | 1.05 - 18.93 |
Antifungal Activity Correlations
Dose-response assays revealed feruloyldopamine inhibits Fusarium culmorum growth by 62% at 100μg/mL through chitin synthase inhibition (IC₅₀=43.2μM). Molecular docking simulations show the catechol moiety forms stable hydrogen bonds (ΔG=-7.8 kcal/mol) with fungal CYP51 lanosterol demethylase.
Culinary Processing and Nutrient Retention
Impact of Thermal Treatment on Micronutrients
Three preparation methods were quantitatively compared using Amaranthus viridis:
Method A (Raw Chopped):
- Vitamin C: 1.57 ± 0.06 mg/g
- Iron: 535.84 ± 123.42 ppm
Method B (Steamed):
- 38% Vitamin C loss (0.79 ± 0.06 mg/g)
- 34% Iron reduction (354.18 ± 121.84 ppm)
Method C (Blanched):
Proximate Composition Shifts
Steaming (Method B) increased crude fiber by 12% (1.09 ± 0.06g/100g) through cellular matrix disruption, while blanching (Method C) elevated ash content 1.8-fold via mineral leaching.
Nanomaterial Synthesis Using Amaranth Extracts
Bio-Reduction Mechanism for Ag NPs
Red amaranth (Amaranthus tricolor) anthocyanins reduce Ag⁺ to Ag⁰ nanoparticles through the following pathway:
- Electron transfer : Enol-form anthocyanidins donate electrons (E°= +0.80V vs SHE)
- Nucleation : 12nm primary particles form within 15 minutes (DLS data)
- Aggregation : FCC crystalline structure matures in 24h (XRD: 111, 200, 220 planes)
Table 3: Nanoparticle Enhancement of Bio-Electrolytic Cells
| Parameter | Pre-Ag NPs | Post-Ag NPs |
|---|---|---|
| Open Circuit Voltage | 3.254V | 5.678V |
| Short Circuit Current | 2.256mA | 4.212mA |
| Power Density | 7.34mW/cm² | 23.92mW/cm² |
Surface Plasmon Resonance Tuning
UV-Vis spectra show λₘₐₓ at 412nm (FWHM=38nm) indicating monodisperse 15-20nm particles. Raman enhancements (SERS factor=10⁴) enable pesticide detection at 0.1ppm levels.
Advanced Oxidative Degradation of Synthetic Amaranth Dye
Solar/H₂O₂ Reaction Kinetics
The pseudo-first order rate constant (k=0.083min⁻¹) for Amaranth dye (C₂₀H₁₁N₂Na₃O₁₀S₃) decolorization was determined under optimal conditions:
- [H₂O₂]₀=650mM
- pH=12.0
- Solar irradiance=85klux
Degradation Pathway:
Anion Inhibition Effects
Chloride ions (1M NaCl) reduce degradation efficiency by 41% through radical scavenging: Cl⁻ + - OH → ClOH⁻- (k=4.3×10⁹ M⁻¹s⁻¹) Dihydrogen phosphate shows 28% inhibition via HO₃POO- formation.
Chemical Reactions Analysis
Types of Reactions: Amaranth compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as hydroxyl, carboxyl, and amino groups .
Common Reagents and Conditions: Common reagents used in the chemical reactions of amaranth compounds include oxidizing agents like hydrogen peroxide and potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions such as specific temperatures, pH levels, and reaction times .
Major Products Formed: The major products formed from the chemical reactions of amaranth compounds include various derivatives of phenolic acids, flavonoids, and saponins. These derivatives exhibit enhanced biological activities and are used in various applications .
Scientific Research Applications
Nutritional Applications
Amaranth as a Nutritional Food Source
Amaranth seeds are highly nutritious, being rich in proteins, vitamins, and minerals. They are gluten-free and contain a balanced amino acid profile, particularly high in lysine, which is often deficient in other grains. This makes amaranth an excellent alternative for individuals with gluten intolerance or those seeking to enhance their dietary protein intake .
Nutritional Composition of Amaranth
| Nutrient | Content per 100g |
|---|---|
| Protein | 13-16g |
| Carbohydrates | 57-65g |
| Dietary Fiber | 7g |
| Fat | 6g |
| Lysine | High |
| Iron | 2.5mg |
| Calcium | 159mg |
Health Benefits and Pharmacological Applications
Therapeutic Uses of Amaranth
Amaranth has been studied for its various health benefits, including its antioxidant properties, hypoglycemic effects, and potential roles in treating various health conditions. Research indicates that amaranth extracts can be used to manage diabetes by normalizing blood glucose levels . Additionally, its anti-inflammatory and antimicrobial properties make it valuable in pharmaceutical applications.
Key Biological Activities
- Antioxidant Activity : Amaranth contains phenolic compounds that exhibit significant antioxidant capabilities. Studies have shown that extracts from different amaranth species possess strong radical scavenging activities, which can help mitigate oxidative stress .
- Anti-inflammatory Effects : The plant has been used traditionally for treating conditions like dermatitis and ulcers. Its extracts have demonstrated efficacy in reducing inflammation .
- Antimicrobial Properties : Amaranth has been reported to have antibacterial and antifungal activities, making it a candidate for natural preservative applications in food products .
Industrial Applications
Food Industry Innovations
Amaranth proteins and peptides are increasingly utilized in food formulations, including:
- Edible Films : These films can encapsulate bioactive compounds for controlled release during food processing.
- Nutritional Supplements : Amaranth is used in the development of functional foods aimed at improving health outcomes due to its rich nutrient profile .
Case Study: Edible Films from Amaranth Proteins
A study demonstrated the potential of amaranth proteins to form biodegradable films suitable for food packaging. These films exhibited good mechanical properties and moisture barrier capabilities, indicating their viability as sustainable packaging alternatives .
Agricultural Applications
Sustainable Crop Production
Amaranth is recognized for its resilience to adverse environmental conditions such as drought and poor soil quality. This makes it a promising crop for sustainable agriculture practices. Its ability to thrive with minimal resources can contribute to food security in regions facing climate challenges .
Mechanism of Action
The mechanism of action of amaranth compounds involves their interaction with various molecular targets and pathways. For example, the antioxidant activity of amaranth compounds is attributed to their ability to scavenge free radicals and inhibit oxidative stress. The anti-inflammatory effects are mediated through the modulation of inflammatory cytokines and signaling pathways. The anticancer activity is linked to the induction of apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
Nutritional Composition vs. Other Grains and Vegetables
Amaranth’s nutritional profile distinguishes it from common cereals and leafy vegetables. Below is a comparative analysis:
| Component | Amaranth (grain) | Quinoa | Buckwheat | Beta vulgaris (Chard) |
|---|---|---|---|---|
| Protein (%) | 13–18 | 12–16 | 10–13 | 2.1–3.5 |
| Dietary Fiber (%) | 4.9–13.5 | 7–10 | 10–11 | 1.6–2.8 |
| Calcium (mg/kg) | 490–1,500 | 100–150 | 50–100 | 600–1,200 |
| Iron (mg/kg) | 82–190 | 60–80 | 30–50 | 20–30 |
| Antioxidant Capacity | High (rutin, quercetin) | Moderate (quercetin) | Moderate (rutin) | Moderate (β-carotene) |
Sources :
- Protein Quality: Amaranth contains lysine (5.2–6.2 g/100g protein), an essential amino acid often deficient in cereals. Quinoa and buckwheat also provide balanced amino acids but at lower lysine concentrations .
- Fiber : Amaranth’s fiber content surpasses wheat (2–3%) and rice (1–2%), comparable to legumes like lentils .
Sources :
- Starch : Amaranth starch (5–7% amylose) has lower viscosity than potato starch but higher thermal stability than corn starch, making it suitable for gluten-free baked goods .
Pharmacological Activity vs. Medicinal Plants
Amaranth’s bioactive peptides and squalene contrast with other medicinal plants:
| Activity | Amaranth | Ginseng | Turmeric |
|---|---|---|---|
| Antihypertensive | ACE-inhibitory peptides | Limited | Limited |
| Antioxidant | Polyphenols, squalene | Ginsenosides | Curcuminoids |
| Cholesterol Reduction | Squalene (↓ LDL) | Ginsenosides (↓ LDL) | Curcumin (↓ LDL) |
Sources :
- Squalene : Amaranth oil contains 2–8% squalene, a cholesterol-lowering compound absent in most grains .
Q & A
Basic: How can researchers standardize analytical methods for quantifying dietary fiber and minerals in amaranth to ensure cross-study consistency?
Methodological Answer:
Neutral Detergent Fiber (NDF) analysis, standardized with Sigma enzyme A3306, is recommended for dietary fiber quantification to minimize starch interference . For minerals like calcium and iron, inductively coupled plasma mass spectrometry (ICP-MS) paired with phytate reduction protocols (e.g., fermentation or enzymatic hydrolysis) improves accuracy. Triplicate sampling and inert polymer storage (e.g., nitrogen-flushed bags) prevent oxidation .
Advanced: What experimental designs resolve conflicting data on nitrogen fertilization’s impact on amaranth yield and nutrient composition?
Methodological Answer:
A split-plot factorial design with randomized complete blocks is optimal. For example, test nitrogen levels (0–150 kg/ha) across soil types, measuring yield, protein content, and mineral bioavailability. Use ANOVA with Fisher’s LSD post hoc tests to compare treatments . Include soil microbiome analysis to explain nutrient uptake variations, as microbial activity may mediate nitrogen assimilation efficiency .
Basic: What methodologies are effective in assessing protein quality of processed amaranth in human trials?
Methodological Answer:
The short-term nitrogen balance index method with a 3×3 Latin square design minimizes residual effects. For extrusion/popping processes, compare nitrogen retention against casein controls. Measure protein efficiency ratio (PER) and digestibility (88–89.6%) using triplicate fecal and urinary sample analyses .
Advanced: How can hyperspectral imaging differentiate glyphosate-resistant (GR) and susceptible (GS) amaranth varieties under field conditions?
Methodological Answer:
Collect spectral data (400–2500 nm) pre- and post-glyphosate application. Use principal component analysis (PCA) to identify key wavelength bands (e.g., 680 nm for chlorophyll degradation). Train machine learning models (e.g., random forests) on spectral libraries, achieving >90% accuracy. Validate with PCR-based resistance gene detection .
Basic: What sampling and storage protocols preserve amaranth’s nutritional integrity during research?
Methodological Answer:
Randomize field sampling using number tables (minimum 20 units). Seal grains in inert polymer bags with desiccants to prevent moisture ingress. Store at 4°C for short-term or −80°C for long-term studies. For phytochemical stability, analyze proximate composition pre- and post-storage .
Advanced: How can statistical approaches reconcile discrepancies in mineral bioavailability between in vitro and in vivo models?
Methodological Answer:
Apply mixed-effects modeling to account for inter-species variability. For calcium, compare in vitro simulated digestion (e.g., INFOGEST protocol) with human balance studies. Use isotopic labeling (e.g., ⁴⁵Ca) to track absorption. Address confounding variables (e.g., phytate:mineral molar ratios) via multivariate regression .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
